

Synthesis Pathway of NDescyclopropanecarbaldehyde Olaparib: A Technical Guide

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Compound of Interest					
Compound Name:	N-Descyclopropanecarbaldehyde				
	Olaparib				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for N-

Descyclopropanecarbaldehyde Olaparib, a key intermediate in the synthesis of the PARP inhibitor Olaparib. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

N-Descyclopropanecarbaldehyde Olaparib, chemically known as 4-[4-fluoro-3-(1-piperazinylcarbonyl)benzyl]-1(2H)-phthalazinone, is a crucial precursor in the manufacturing of Olaparib. The purity and efficient synthesis of this intermediate are paramount for the quality and yield of the final active pharmaceutical ingredient (API). This guide outlines a robust and well-documented three-step synthesis pathway commencing from 2-fluoro-5-formylbenzonitrile.

Overall Synthesis Pathway

The synthesis of **N-Descyclopropanecarbaldehyde Olaparib** is accomplished through a three-step sequence involving the formation of a key benzoic acid intermediate, followed by an amide coupling with a protected piperazine, and concluding with a deprotection step.





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Caption: Overall synthesis pathway for N-Descyclopropanecarbaldehyde Olaparib.

Data Presentation

The following tables summarize the quantitative data for each step in the synthesis of **N-Descyclopropanecarbaldehyde Olaparib**.

Table 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Step 1)

Reactant s	Reagents	Solvent	Reaction Time	Temperat ure	Yield	Purity
2-Fluoro-5- ((3-oxo- 1,3- dihydroisob enzofuran- 1- ylidene)me thyl)benzo nitrile	Sodium Hydroxide, Hydrazine Hydrate, Hydrochlori c Acid	Water	19 hours	70-90°C	77%	N/A

Table 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (Step 2)



Reactant s	Reagents	Solvent	Reaction Time	Temperat ure	Yield	Purity
2-Fluoro-5- ((4-oxo- 3,4- dihydropht halazin-1- yl)methyl)b enzoic acid, N- Boc- piperazine	HBTU (2- (1H- benzotriaz ol-1- yl)-1,1,3,3- tetramethyl uronium hexafluoro phosphate)	N,N- Dimethylac etamide	2 hours	Room Temperatur e	78%	N/A

Table 3: Synthesis of N-Descyclopropanecarbaldehyde Olaparib (Step 3)

Reactant	Reagents	Solvent	Reaction Time	Temperat ure	Yield	Purity
tert-Butyl 4-(2-fluoro- 5-((4-oxo- 3,4- dihydropht halazin-1- yl)methyl)b enzoyl)pipe razine-1- carboxylate	Concentrat ed Hydrochlori c Acid, Ammonium Hydroxide	Ethanol	3 hours	Room Temperatur e	92%	N/A

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This step involves the hydrolysis of the nitrile group of the olefin intermediate and subsequent cyclization with hydrazine hydrate.



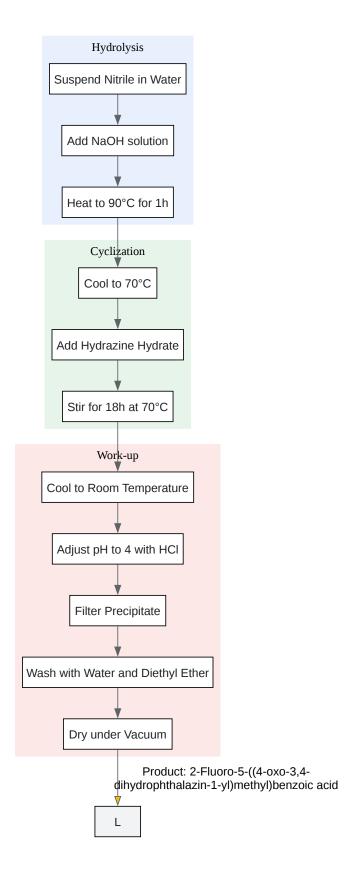




Procedure:

- A solution of 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile is suspended in water.
- An aqueous solution of sodium hydroxide is added, and the mixture is heated to 90°C for 1 hour.
- The reaction is then cooled to 70°C, and hydrazine hydrate is added. The mixture is stirred for an additional 18 hours at this temperature.
- After cooling to room temperature, the pH of the reaction mixture is adjusted to 4 with 8N hydrochloric acid, leading to the precipitation of the product.
- The solid is collected by filtration, washed with water and diethyl ether, and then dried under vacuum to yield the desired benzoic acid derivative as a white solid.[1]





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Caption: Experimental workflow for the synthesis of the benzoic acid intermediate.



Step 2: Synthesis of tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate

This step involves the amide coupling of the benzoic acid intermediate with N-Boc-piperazine.

Procedure:

- To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in N,N-dimethylacetamide, N-Boc-piperazine and HBTU are added.
- The reaction mixture is stirred at room temperature for 2 hours.
- Upon completion of the reaction, the product is isolated by precipitation and filtration.

This reaction is a standard amide coupling procedure, and the work-up may involve aqueous extraction to remove excess reagents and byproducts.[2]

Step 3: Synthesis of N-Descyclopropanecarbaldehyde Olaparib

This final step is the deprotection of the Boc group to yield the target molecule.

Procedure:

- The starting material, tert-butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate (13.6 g, 29 mmol), is dissolved in ethanol (30 ml) at room temperature.
- Concentrated hydrochloric acid (6 ml in 60 ml of water) is slowly added, and the mixture is stirred for 3 hours.
- The reaction solution is then concentrated to approximately 50 ml.
- The pH is adjusted to 10 with a 4N ammonium hydroxide solution.
- The aqueous layer is extracted with dichloromethane (3 x 50 ml).



- The combined organic phases are washed with water (50 ml) and dried over anhydrous sodium sulfate.
- After filtration, the filtrate is allowed to stand overnight, during which the product precipitates as a white solid.
- The solid is collected by filtration to give 9.9 g of N-Descyclopropanecarbaldehyde
 Olaparib (92% yield).

Conclusion

The described three-step synthesis pathway provides a reliable and high-yielding route to **N-Descyclopropanecarbaldehyde Olaparib**. The experimental protocols are well-defined and suitable for laboratory-scale synthesis. For industrial-scale production, further optimization of reaction conditions and purification methods may be necessary to enhance efficiency and cost-effectiveness. This guide serves as a foundational document for researchers and professionals involved in the development and manufacturing of Olaparib and related compounds.

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